(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Brand Name: Vulcanchem
CAS No.: 893313-04-7
VCID: VC4559704
InChI: InChI=1S/C27H28N2O5S/c1-19-8-10-21(11-9-19)18-29-23-7-5-4-6-22(23)27(30)26(35(29,31)32)17-28-15-14-20-12-13-24(33-2)25(16-20)34-3/h4-13,16-17,28H,14-15,18H2,1-3H3/b26-17+
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCCC4=CC(=C(C=C4)OC)OC)S2(=O)=O
Molecular Formula: C27H28N2O5S
Molecular Weight: 492.59

(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

CAS No.: 893313-04-7

Cat. No.: VC4559704

Molecular Formula: C27H28N2O5S

Molecular Weight: 492.59

* For research use only. Not for human or veterinary use.

(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione - 893313-04-7

Specification

CAS No. 893313-04-7
Molecular Formula C27H28N2O5S
Molecular Weight 492.59
IUPAC Name (3E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Standard InChI InChI=1S/C27H28N2O5S/c1-19-8-10-21(11-9-19)18-29-23-7-5-4-6-22(23)27(30)26(35(29,31)32)17-28-15-14-20-12-13-24(33-2)25(16-20)34-3/h4-13,16-17,28H,14-15,18H2,1-3H3/b26-17+
Standard InChI Key NKSDINKBAYEOOR-YZSQISJMSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCCC4=CC(=C(C=C4)OC)OC)S2(=O)=O

Introduction

Structural Overview

The compound belongs to the benzothiazine family, a class of heterocyclic compounds characterized by a benzene ring fused with a thiazine ring. The specific structure of this compound includes:

  • A benzothiazine core functionalized with:

    • A dimethoxyphenylethyl group attached via an amino linkage.

    • A methylidene group at position 3.

    • A methylphenylmethyl substituent at position 1.

    • A 2,2,4-trione functional group, which contributes to its chemical reactivity.

This intricate arrangement suggests potential for biological activity due to the presence of pharmacophoric groups such as the dimethoxyphenyl and trione moieties.

General Synthesis of Benzothiazines

Benzothiazines are typically synthesized through cyclization reactions involving sulfur-containing precursors and aromatic amines. For this specific compound:

  • Key Reagents: The synthesis likely involves derivatives of benzothiazine (e.g., 2H or 4H isomers), dimethoxyphenylethylamine, and aldehydes or ketones for the methylidene group.

  • Reaction Conditions: Cyclization reactions for benzothiazines often require acidic or basic catalysts and moderate temperatures to ensure regioselectivity and yield optimization.

Challenges in Synthesis

  • The introduction of the dimethoxyphenylethyl group may require careful control of reaction conditions to prevent side reactions.

  • The methylidene group at position 3 must be introduced selectively without disrupting the benzothiazine core.

Biological Activity

Benzothiazine derivatives have been extensively studied for their pharmacological properties:

  • Anti-inflammatory Activity:

    • Benzothiazines are known inhibitors of enzymes such as cyclooxygenase (COX), which mediate inflammation .

    • The dimethoxyphenyl group may enhance binding affinity to biological targets.

  • Antimicrobial Properties:

    • Compounds with similar structures have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

    • The presence of electron-donating methoxy groups could influence antimicrobial potency.

  • Potential as Drug Candidates:

    • The trione moiety suggests potential for enzyme inhibition or receptor binding.

    • Molecular docking studies could further elucidate its interaction with biological targets.

Pharmaceutical Applications

This compound may serve as a lead molecule for developing drugs targeting inflammation or microbial infections. Its structural diversity allows for modifications aimed at improving bioavailability and potency.

Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Investigate how substituents on the benzothiazine core affect biological activity.

  • Synthetic Optimization:

    • Develop greener synthesis methods using less toxic reagents and solvents.

  • In Silico Studies:

    • Perform molecular docking to predict interactions with key enzymes like COX or lipoxygenase.

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